L-3-Pyridylalanine hydrochloride
Description
L-3-Pyridylalanine hydrochloride (CAS: 93960-20-4) is a synthetic amino acid derivative where a pyridyl group is substituted at the β-position of the alanine backbone. Its molecular formula is C₈H₁₁ClN₂O₂, with a molecular weight of 202.64 g/mol . Structurally, it combines the zwitterionic properties of amino acids with the aromaticity and basicity of the pyridine ring, making it valuable in peptide synthesis and biochemical research. Key physical properties include:
- Density: 1.271 g/cm³
- Boiling Point: 344.4°C
- Melting Point: 235°C (decomposition)
- Flash Point: 162.1°C .
This compound is used in pharmaceutical intermediates and as a chiral building block in drug development due to its stereospecificity .
Properties
Molecular Formula |
C8H11ClN2O2 |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
(2S)-2-amino-3-pyridin-2-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-7(8(11)12)5-6-3-1-2-4-10-6;/h1-4,7H,5,9H2,(H,11,12);1H/t7-;/m0./s1 |
InChI Key |
ZOSGLKLQNRBVPD-FJXQXJEOSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=CC=NC(=C1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Photoredox Catalysis-Based Radical Conjugate Addition
A modern, scalable approach to synthesizing β-heteroaryl α-amino acids, including L-3-Pyridylalanine derivatives, employs photoredox catalysis. This method involves the activation of pyridyl halides via single-electron reduction using iridium-based photoredox catalysts, generating pyridyl radicals that undergo radical conjugate addition to dehydroalanine derivatives.
-
- Halogenated pyridine (e.g., 2-bromopyridine)
- Dehydroalanine substrate (slight excess, ~1.2 equivalents)
- Iridium photoredox catalyst (0.1 mol%)
- Hantzsch ester as a reductant (1 equivalent)
- Solvent mixture: aqueous DMSO
- Blue LED irradiation at room temperature (~23 °C) for 16 hours
-
- High yields (up to 84%) of the desired L-3-Pyridylalanine derivative
- Gram-scale synthesis demonstrated (e.g., 8.0 g isolated)
- High functional group tolerance and mild reaction conditions
- Selective unveiling of amine and acid groups post-synthesis without complications
This method offers a robust, practical, and scalable route to this compound and related compounds without requiring hazardous reagents or extreme conditions.
Organometallic Zinc Reagent-Mediated Cross-Coupling
Another established method for preparing enantiomerically pure pyridylalanines involves the use of organozinc reagents derived from serine or other amino acid precursors. This approach uses zinc reagents in cross-coupling reactions with halogenated pyridines under carefully controlled conditions.
-
- Preparation of zinc reagent from serine derivatives
- Reaction with halogenated pyridines (e.g., 3-bromopyridine)
- Use of protecting groups such as Fmoc or Boc to maintain amino acid integrity
- Acidification and extraction steps to isolate the product
Yields and Products:
Table 1 summarizes yields for various pyridylalanine derivatives prepared by this method:
| Electrophile | Zinc Reagent | Product ID | Pyridyl Position | Protecting Group | Yield (%) |
|---|---|---|---|---|---|
| 2-Bromopyridine | 2a | 3a | 2-Pyridyl | Fmoc | 57 |
| 3-Bromopyridine | 2a | 4a | 3-Pyridyl | Fmoc | 45 |
| 4-Bromopyridine | 2a | 5a | 4-Pyridyl | Fmoc | 57 |
| 2,5-Dibromopyridine | 2a | 6a | 5-Bromo-2-Pyridyl | Fmoc | 60 |
| 2,5-Dibromopyridine | 2b | 6b | 5-Bromo-2-Pyridyl | Boc | 45 |
| 2,6-Dibromopyridine | 2a | 7a | 6-Bromo-2-Pyridyl | Fmoc | 57 |
| 2,6-Dibromopyridine | 2b | 7b | 6-Bromo-2-Pyridyl | Boc | 52 |
Note: 2a and 2b represent different zinc reagents derived from amino acid precursors.
This method provides access to various pyridylalanine regioisomers with moderate to good yields and high enantiomeric purity, suitable for further functionalization.
Peptide Synthesis-Compatible Solid-Phase Synthesis of Pyridylalanine Derivatives
For incorporation into peptides, this compound can be synthesized as Fmoc-protected derivatives compatible with solid-phase peptide synthesis (SPPS).
-
- Fmoc-L-3-(2-cyano-4-pyridyl)alanine synthesized via established protocols
- Coupling to resin-bound peptides using standard peptide coupling reagents such as DIC (diisopropylcarbodiimide) and Oxyma
- Deprotection steps employing piperidine in DMF
- Cleavage from resin and global deprotection using TFA/H2O/TIPS mixtures
- Purification by precipitation and centrifugation to isolate the amino acid or peptide conjugates
Multi-Step Synthetic Routes Using Protected Intermediates and Coupling Agents
Patented synthetic routes describe multi-step preparation of this compound derivatives involving:
- Use of expensive N-BOC-protected aspartic acid derivatives as starting materials
- Formation of amino acid salts and esters (e.g., methyl ester dihydrochlorides)
- Coupling reactions with other amino acid derivatives using coupling agents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt)
- Purification by crystallization, filtration, and washing steps
- Control of enantiomeric excess (>99%) verified by chiral HPLC
- Drying under vacuum conditions to obtain high-purity solids
These methods, while effective, involve hazardous reagents like diazomethane and require careful temperature control and solvent handling.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Photoredox Catalysis | Radical conjugate addition to dehydroalanine | Mild conditions, scalable, high yield | Requires photoredox catalyst and light source |
| Organometallic Zinc Reagents | Cross-coupling with halopyridines | Access to regioisomers, good enantiopurity | Moderate yields, sensitive reagents |
| Solid-Phase Peptide Synthesis | Fmoc-protected amino acids for peptides | Peptide compatibility, high purity | Multi-step, requires peptide synthesis expertise |
| Multi-Step Protected Intermediate | Use of BOC protection, coupling agents | High purity, enantiomeric excess control | Expensive reagents, hazardous chemicals |
Chemical Reactions Analysis
Types of Reactions: L-3-Pyridylalanine hydrochloride undergoes various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under specific conditions to form pyridine N-oxide derivatives.
Reduction: The compound can be reduced to form different reduced pyridine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include pyridine N-oxide derivatives, reduced pyridine compounds, and various substituted derivatives .
Scientific Research Applications
L-3-Pyridylalanine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of L-3-Pyridylalanine hydrochloride involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, affecting the function of proteins and other biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Pyridoxal Hydrochloride (CAS: 65-22-5)
- Molecular Formula: C₈H₁₀ClNO₃
- Key Differences: Contains a hydroxymethyl group and an aldehyde substituent on the pyridine ring, distinguishing it from L-3-Pyridylalanine’s amino-carboxylic acid backbone.
- Applications : Primarily used as a vitamin B6 analog, unlike L-3-Pyridylalanine’s role in peptide synthesis .
4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride (CAS: 1193388-05-4)
- Molecular Formula : C₉H₁₃N₃·2HCl
- Key Differences : Features a pyrrolidine ring fused to the pyridine core, enhancing its basicity and solubility in polar solvents compared to L-3-Pyridylalanine .
2-Chloromethyl-3,4-dimethoxypyridinium Chloride (CAS: 72830-09-2)
- Molecular Formula: C₈H₁₁Cl₂NO₂
- Key Differences: Lacks the amino acid moiety but includes chloromethyl and methoxy groups, making it more reactive in alkylation reactions .
Physicochemical Properties
Notes:
- L-3-Pyridylalanine’s lower molecular weight and zwitterionic nature enhance its aqueous solubility compared to hydrophobic drugs like memantine .
- Pioglitazone hydrochloride’s thiazolidinedione ring contributes to its lipophilicity and antidiabetic activity, a functional distinction from L-3-Pyridylalanine .
Q & A
Basic: What are the standard synthetic routes for L-3-Pyridylalanine hydrochloride, and how can purity be validated?
Answer:
this compound (CAS 93960-20-4) is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-protected derivatives. Key steps include:
- Fmoc Deprotection : Use 20% piperidine in DMF to remove protecting groups.
- Coupling : Activate carboxyl groups with HBTU/HOBt and DIPEA in DMF.
- Cleavage : Treat with HCl/dioxane to yield the hydrochloride salt.
Purity is validated using reversed-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and ¹H/¹³C NMR to confirm stereochemistry and absence of racemization .
Advanced: How can researchers resolve contradictions in reported binding affinities of L-3-Pyridylalanine-containing peptides for nicotinic receptors?
Answer:
Contradictions may arise from variations in assay conditions (e.g., pH, ionic strength) or receptor isoforms. To address this:
- Standardize Assays : Use uniform buffer systems (e.g., PBS at pH 7.4) and recombinant α4β2 or α7 receptor subtypes.
- Orthogonal Methods : Compare radioligand binding (³H-epibatidine) with surface plasmon resonance (SPR) for kinetic analysis.
- Control for Chirality : Validate enantiomeric purity via chiral HPLC (Chirobiotic T column) to exclude D-isomer interference .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Critical techniques include:
- ¹H/¹³C NMR : Assign peaks for pyridyl (δ 8.3–8.5 ppm) and alanine backbone (δ 3.7–4.1 ppm).
- HPLC-MS : Use a C18 column with ESI-MS to confirm molecular ion [M+H]⁺ at m/z 215.1 (free base).
- Elemental Analysis : Verify chloride content (~14.5% w/w) via ion chromatography .
Advanced: How can the stereochemical impact of this compound on enzyme inhibition be systematically studied?
Answer:
- Enantiomer Comparison : Synthesize D-3-Pyridylalanine hydrochloride via chiral auxiliaries (e.g., Evans’ oxazolidinones) and compare IC₅₀ values.
- Molecular Dynamics (MD) : Simulate docking into active sites (e.g., tyrosine kinase domains) using Schrödinger Suite.
- Site-Directed Mutagenesis : Modify enzyme residues (e.g., Asp113 in CYP450) to assess binding pocket interactions .
Basic: What are the primary applications of this compound in biochemical research?
Answer:
- Peptide Engineering : Incorporate into α-helical motifs to study protein-protein interactions.
- Receptor Probes : Label with fluorescein isothiocyanate (FITC) for fluorescence polarization assays.
- Enzyme Substrates : Test as a substrate analog for aminotransferases via UV-Vis kinetic assays (monitor NADH depletion at 340 nm) .
Advanced: How can racemization during solid-phase synthesis of L-3-Pyridylalanine-containing peptides be minimized?
Answer:
- Optimized Coupling : Use HATU instead of HBTU, reduce reaction temperature to 0°C, and add 0.1 M HOAt to suppress base-induced racemization.
- Real-Time Monitoring : Employ inline FTIR to detect carboxylate activation (C=O stretch at 1,720 cm⁻¹).
- Post-Synthesis Analysis : Apply Marfey’s reagent to derivatize hydrolyzed peptides and quantify D/L ratios via LC-MS .
Basic: What protocols ensure safe handling and storage of this compound?
Answer:
- Storage : Keep desiccated at -20°C in amber vials under argon to prevent hygroscopic degradation.
- Handling : Use gloveboxes for weighing (particle size <10 µm) and 0.22 µm filters for sterile solutions.
- Safety : Refer to SDS guidelines for spill management (neutralize with NaHCO₃) and PPE requirements (nitrile gloves, FFP2 masks) .
Advanced: What methodologies assess the metabolic stability of L-3-Pyridylalanine-containing peptides in hepatic models?
Answer:
- Microsomal Incubation : Incubate with human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C.
- Metabolite ID : Use LC-QTOF-MS with MSE data acquisition (5–50 eV collision energy) to fragment adducts.
- Half-Life Calculation : Apply nonlinear regression to parent peptide depletion curves (GraphPad Prism) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

